molecular formula C14H26N2O4 B8592422 tert-butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate

tert-butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate

Cat. No.: B8592422
M. Wt: 286.37 g/mol
InChI Key: LHRUBCYRGKTYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are widely used in pharmaceuticals and organic synthesis due to their versatile chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the acylation of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

tert-butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy(methyl)amino group allows for unique interactions with molecular targets, differentiating it from other piperidine derivatives .

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-9-7-6-8-11(16)10-12(17)15(4)19-5/h11H,6-10H2,1-5H3

InChI Key

LHRUBCYRGKTYLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester (Beckett et al, J. Med. Chem., 563, 1969) (2.29 g, 10 mmol) in DMF (20 ml) was treated sequentially with N,N-diisopropylethylamine (4.0 ml), HATU (3.8 g, 10 mmol) and O,N-dimethyl-hydroxylamine.HCl (0.98 g, 10 mmol). The reaction mixture was stirred under argon at room temperature for 16 h. The volatiles were removed in vacuo and the residue was chromatographed (silica gel, diethyl ether) to afford the title compound as a white solid (2.60 g, 90%).
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.98 g
Type
reactant
Reaction Step Two
Yield
90%

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